molecular formula C5H5ClF2O2 B1168237 Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl CAS No. 115340-95-9

Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl

Cat. No.: B1168237
CAS No.: 115340-95-9
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Description

Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl: is a specialized organosilicon compound characterized by the presence of both siloxane (Si-O-Si) and silicone (Si-C) bonds. This compound is notable for its unique combination of methyl and tridecafluorooctyl groups, which impart distinct chemical and physical properties, such as high thermal stability, hydrophobicity, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl typically involves the following steps:

    Hydrosilylation Reaction: This is a key step where a hydrosilane reacts with an unsaturated fluorinated olefin in the presence of a platinum catalyst. The reaction conditions often include temperatures ranging from 50°C to 150°C and pressures up to 10 atm.

    Polymerization: The resulting intermediate can undergo further polymerization through condensation reactions, forming the siloxane backbone with the desired functional groups.

Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of silanols or siloxane cross-links.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting siloxane bonds to silane bonds.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorinated groups can be replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products:

    Oxidation: Silanols, siloxane cross-links.

    Reduction: Silanes.

    Substitution: Various substituted siloxanes.

Scientific Research Applications

Chemistry:

    Surface Coatings: Due to its hydrophobic and oleophobic properties, it is used in creating non-stick and anti-fouling coatings.

    Catalysis: Acts as a support material for catalysts in various chemical reactions.

Biology and Medicine:

    Biomedical Devices: Utilized in the fabrication of biocompatible coatings for medical implants and devices.

    Drug Delivery: Employed in the development of controlled-release drug delivery systems due to its stability and compatibility with biological tissues.

Industry:

    Electronics: Used in the production of insulating materials for electronic components.

    Textiles: Applied in the treatment of fabrics to impart water and stain resistance.

Mechanism of Action

The compound exerts its effects primarily through its unique molecular structure, which allows it to interact with various substrates and surfaces. The fluorinated groups provide low surface energy, leading to hydrophobic and oleophobic properties. The siloxane backbone offers flexibility and thermal stability, making it suitable for high-temperature applications. The molecular targets include surface hydroxyl groups and other reactive sites on substrates, facilitating strong adhesion and coating formation.

Comparison with Similar Compounds

  • Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,6-nonafluorohexyl
  • Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorodecyl

Comparison:

  • Hydrophobicity: Siloxanes and Silicones, di-Me, Me 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl exhibits higher hydrophobicity compared to nonafluorohexyl derivatives due to the longer fluorinated chain.
  • Thermal Stability: The thermal stability is generally higher in compounds with longer fluorinated chains.
  • Surface Energy: Lower surface energy is observed in tridecafluorooctyl derivatives, making them more effective in applications requiring non-stick properties.

Properties

CAS No.

115340-95-9

Molecular Formula

C5H5ClF2O2

Molecular Weight

0

Origin of Product

United States

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